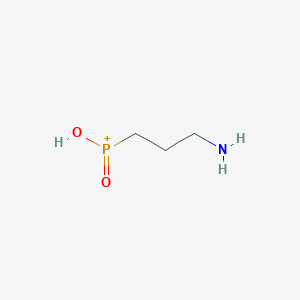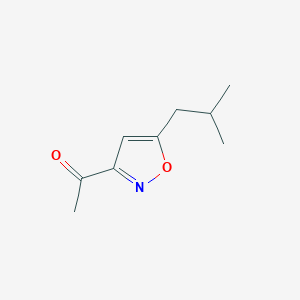
3-Aminopropylphosphinic acid
Vue d'ensemble
Description
Synthesis Analysis
- One-Pot Synthesis : A facile one-pot synthesis method has been developed for 3-amino-3-arylpropionic acids, which are related to 3-aminopropylphosphinic acid. This method has been optimized through mechanistic studies and considers the electronic effect of para-substitution and solvent polarity (Tan & Weaver, 2002).
- Phospha-Mannich Reaction : The synthesis of aminoalkyl-H-phosphinic acids often involves a phospha-Mannich reaction, which typically includes a P–H precursor, an aldehyde, and an amine. This process has been refined to achieve nearly quantitative yields with minimal by-products (Urbanovský et al., 2020).
Molecular Structure Analysis
- X-Ray Diffraction Studies : X-ray diffraction methods have been utilized to determine the crystal structure of compounds similar to 3-aminopropylphosphinic acid, providing insight into their molecular arrangement and bonding characteristics (Xing, 2010).
Chemical Reactions and Properties
- Hydrogen Bonding Capabilities : Research on biphenyl-based amino acids, which share structural similarities with 3-aminopropylphosphinic acid, has shown that these compounds can form hydrogen bonds, influencing their chemical behavior and interactions (Nesloney & Kelly, 1996).
- Three-Component Reactions : The compound can participate in three-component reactions involving α-amino acids and other reactants, leading to the formation of novel compounds with diverse structures (Wang et al., 2020).
Physical Properties Analysis
- Amino Acid Analysis Techniques : Techniques for amino acid analysis, including those for 3-aminopropylphosphinic acid, involve hydrolysis of peptide bonds and subsequent separation, detection, and quantification of amino acids (Rutherfurd & Gilani, 2009).
Chemical Properties Analysis
- Synthesis of Analogues : Synthesis of phosphinic analogues of amino acids like 3-aminopropylphosphinic acid has been achieved through modified protocols, yielding compounds for testing on potential molecular targets (Khomutov et al., 2016).
- Stereochemistry in Medicinal Chemistry : The stereochemistry of α-amino-H-phosphinic acids and derivatives, including 3-aminopropylphosphinic acid, is crucial in their pharmacological properties and as building blocks for peptides (Ordóñez et al., 2016).
Applications De Recherche Scientifique
Neuropharmacology : 3-Aminopropylphosphinic acid is a potent and selective inhibitor of cholinergic twitch contraction in guinea-pig ileum and rat anococcygeus muscle, indicating its effectiveness as a GABAB receptor agonist (Hills et al., 1989).
Medicinal Chemistry : This compound is used in the synthesis of biologically active compounds, playing a role in the development of new drugs in medicinal and pharmaceutical chemistry (Tan & Weaver, 2002).
Alzheimer's Disease Research : Long-term administration of a derivative of 3-Aminopropylphosphinic acid (3APS) has been found safe, well-tolerated, and effective in reducing CSF A42 levels in patients with mild-to-moderate Alzheimer's disease, suggesting its potential as a therapeutic agent (Aisen et al., 2006).
Biochemical Analysis : 3-Aminopropylphosphinic acid accumulates in brain slices, potentially as a membrane-bound form, which limits its use as an inert biochemical indicator in brain preparations (Shaul et al., 2022).
Water Treatment and Pesticides : Phosphinic acid structures, including derivatives of 3-Aminopropylphosphinic acid, have potential applications in industrial water treatment and as pesticides (Dingwall, 1983).
Metabolic Engineering : Biotechnological advances in metabolic engineering have enabled the production of 3-aminopropionic acid, a related compound, with potential applications in the production of acrylamide and acrylonitrile (Song et al., 2015).
Propriétés
IUPAC Name |
3-aminopropyl-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWYGZSHIXQIU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336775 | |
| Record name | 3-Aminopropylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropylphosphinic acid | |
CAS RN |
103680-47-3 | |
| Record name | 3-Aminopropylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103680473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOPROPYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMT5SS3QRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)


![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)